1-(1-(2-(三氟甲基)苯甲酰)氮杂丁酰基)哌啶-4-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

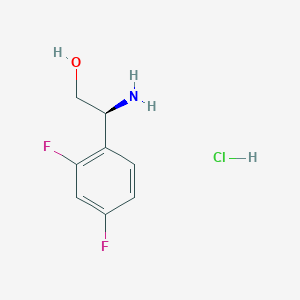

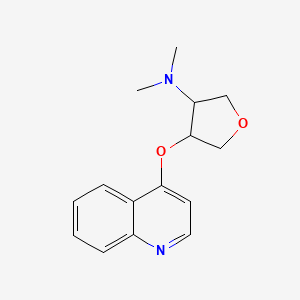

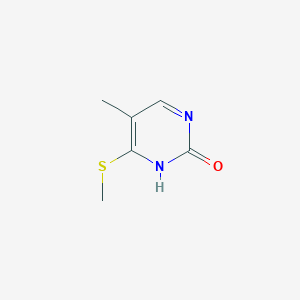

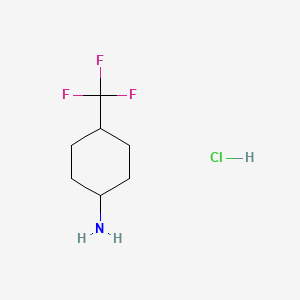

1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TFB-TAP, and it has been found to have a wide range of biochemical and physiological effects.

科学研究应用

Antimicrobial Activity

Studies have investigated Compound X’s antimicrobial properties. It inhibits bacterial growth by disrupting essential cellular processes. Notably, it shows promising activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Materials Science and Organic Electronics

Fluorinated compounds play a crucial role in organic electronics. The CF₃ group enhances electron mobility, stability, and solubility. Researchers have synthesized derivatives of Compound X for use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors .

Synthetic Methodology

The synthesis of Compound X involves intriguing chemistry. Researchers have developed efficient routes to access it, often utilizing transition-metal catalysis or base-free conditions . These synthetic methodologies contribute to the broader field of organofluorine chemistry.

Cascade Reactions and Heterocyclic Synthesis

Compound X participates in cascade reactions, leading to diverse heterocyclic structures. For instance, its trifluoromethyl radical can trigger cyclization onto a benzoyl moiety, yielding isoindolinones . Such transformations expand the toolbox for constructing complex molecules.

Aathira Sujathan Nair et al. “FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.” Processes 10.10 (2022): 2054. Read more Research article: “Design and synthesis of positional isomers of 1-alkyl-2-trifluoromethyl …” (2012). Link Research article: “Solvent-controlled base-free synthesis of bis(trifluoromethyl …” (2022). Link Research article: “Trifluoromethyl radical triggered radical cyclization of N-benzoyl …” (2019). Link

属性

IUPAC Name |

1-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O2/c18-17(19,20)14-4-2-1-3-13(14)16(25)23-9-12(10-23)22-7-5-11(6-8-22)15(21)24/h1-4,11-12H,5-10H2,(H2,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLNMGPZXYSTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2736763.png)

![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)